

α -Ionol: Application Notes and Protocols for Flavor and Fragrance Research

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Compound of Interest

Compound Name: *alpha-Ionol*

Cat. No.: B3422396

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionol is a naturally occurring monoterpenoid alcohol that possesses a characteristic soft, sweet, and floral aroma with woody and violet nuances.[1][2] As a derivative of the oxidative cleavage of carotenoids, it is found in various natural sources, including grapes, raspberries, and raspberry brandy.[3][4][5] Its unique sensory profile and potential biological activities make it a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the investigation and utilization of **alpha-ionol**.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **alpha-ionol** is essential for its effective application in research and product development.

| Property | Value | Reference |
|---------------------------|---|-----------|
| Molecular Formula | C ₁₃ H ₂₂ O | [1][2] |
| Molecular Weight | 194.31 g/mol | [2][4] |
| CAS Number | 25312-34-9 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Floral (violet), woody, sweet, tropical, powdery | [6] |
| Taste Profile (at 10 ppm) | Woody, ionone-like, with a sweet perfume berry nuance | [6][7] |
| Boiling Point | 127 °C at 15 mmHg | [6][8] |
| Flash Point | 93.33 °C (200 °F) | [1][6] |
| Specific Gravity | 0.917 - 0.924 @ 25 °C | [6] |
| Refractive Index | 1.488 - 1.492 @ 20 °C | [6] |
| Solubility | Soluble in alcohol; insoluble in water | [6] |

Applications in Flavor and Fragrance

Alpha-ionol is a versatile ingredient valued for its ability to impart a smooth and lasting floral-woody character to a wide range of products.

Flavor Applications

Alpha-ionol is utilized as a flavoring agent in various food and beverage products, where it contributes a sweet, fruity, and floral profile.[8]

- **Beverages:** Adds floral and fruity notes to non-alcoholic and alcoholic drinks.
- **Confectionery:** Enhances berry and fruit flavors in chewing gum and candies.
- **Dairy Products:** Used in frozen dairy to provide a subtle floral sweetness.

Fragrance Applications

In perfumery, **alpha-ionol** is prized for its elegant violet and vetiver notes, which provide a mellowing effect with woody, cedar-like undertones.^{[6][9]} It is a stable heart note that blends well in various fragrance compositions.^[9]

- **Fine Fragrances:** A key component in floral-woody accords, particularly in violet and rose compositions.
- **Personal Care Products:** Due to its stability in a broad pH range and resilience to heat, it is suitable for use in soaps, shampoos, detergents, and lotions.^{[1][9]}
- **Home Fragrance:** Used in candles and air fresheners to create a pleasant and lasting aroma.

Biological Activity and Drug Development Potential

Recent research has highlighted the potential biological activities of **alpha-ionol**, making it a subject of interest for drug development.

Antioxidant Properties

Some studies suggest that **alpha-ionol** possesses antioxidant capabilities, which may help protect cells from oxidative stress.^[1]

Modulation of Cellular Signaling Pathways

Alpha-ionol has been shown to influence cellular signaling pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels.^[1] This suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Experimental Protocols

Protocol 1: Sensory Evaluation of α -Ionol in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of **alpha-ionol** in a model beverage system using a trained panel.

Objective: To determine the sensory profile and consumer acceptance of **alpha-ionol** in a beverage.

Materials:

- **Alpha-ionol** ($\geq 90\%$ purity)
- Deionized water
- Sucrose
- Citric acid
- Glass beakers and stirring rods
- Graduated cylinders
- Sensory evaluation booths with controlled lighting and ventilation
- Standard sensory evaluation software

Procedure:

- Sample Preparation:
 - Prepare a base sugar-acid solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).
 - Prepare a stock solution of **alpha-ionol** (e.g., 1% in ethanol).
 - Add the **alpha-ionol** stock solution to the base solution to achieve the desired concentrations for testing (e.g., 0.1, 0.5, and 1.0 ppm). Prepare a control sample without **alpha-ionol**.
- Panelist Selection and Training:
 - Select 10-12 panelists based on their sensory acuity and ability to describe aromas and flavors.

- Train the panelists on the key sensory attributes of **alpha-ionol** (e.g., floral, woody, sweet, berry) using reference standards.
- Evaluation Procedure:
 - Present the coded samples to the panelists in a randomized order.
 - Instruct panelists to evaluate each sample for aroma and flavor attributes using a structured scoresheet or software. A 15-point intensity scale can be used for each attribute.
 - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to generate a sensory profile.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes a method to assess the antioxidant activity of **alpha-ionol** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Objective: To quantify the radical scavenging capacity of **alpha-ionol**.

Materials:

- **Alpha-ionol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate

- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of dilutions of **alpha-ionol** in methanol (e.g., 10, 50, 100, 500, 1000 μ M).
 - Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
- Assay Procedure:
 - To each well of a 96-well plate, add 50 μ L of the **alpha-ionol** or ascorbic acid dilutions.
 - Add 150 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
where A_{control} is the absorbance of the DPPH solution without a sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
 - Determine the IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 3: Investigation of cAMP Signaling Pathway Modulation

This protocol outlines a cell-based assay to investigate the effect of **alpha-ionol** on intracellular cyclic AMP (cAMP) levels.

Objective: To determine if **alpha-ionol** modulates cAMP signaling in a cellular model.

Materials:

- A suitable cell line known to express relevant G-protein coupled receptors (e.g., HEK293 cells)
- Cell culture medium and supplements
- **Alpha-ionol**
- Forskolin (an adenylyl cyclase activator)
- cAMP assay kit (e.g., ELISA-based or fluorescence-based)
- Cell lysis buffer

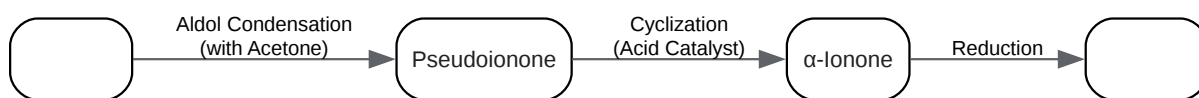
Procedure:

- Cell Culture and Seeding:
 - Culture the chosen cell line under standard conditions.
 - Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Cell Treatment:
 - Treat the cells with various concentrations of **alpha-ionol** for a specified period (e.g., 15-30 minutes).
 - Include a positive control group treated with a known modulator of cAMP (e.g., forskolin) and a vehicle control group.
- Cell Lysis and cAMP Measurement:

- Lyse the cells using the lysis buffer provided in the cAMP assay kit.
- Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Normalize the cAMP levels to the protein concentration of each sample.
 - Compare the cAMP levels in the **alpha-ionol**-treated groups to the control groups to determine if there is a significant effect.

Visualizations

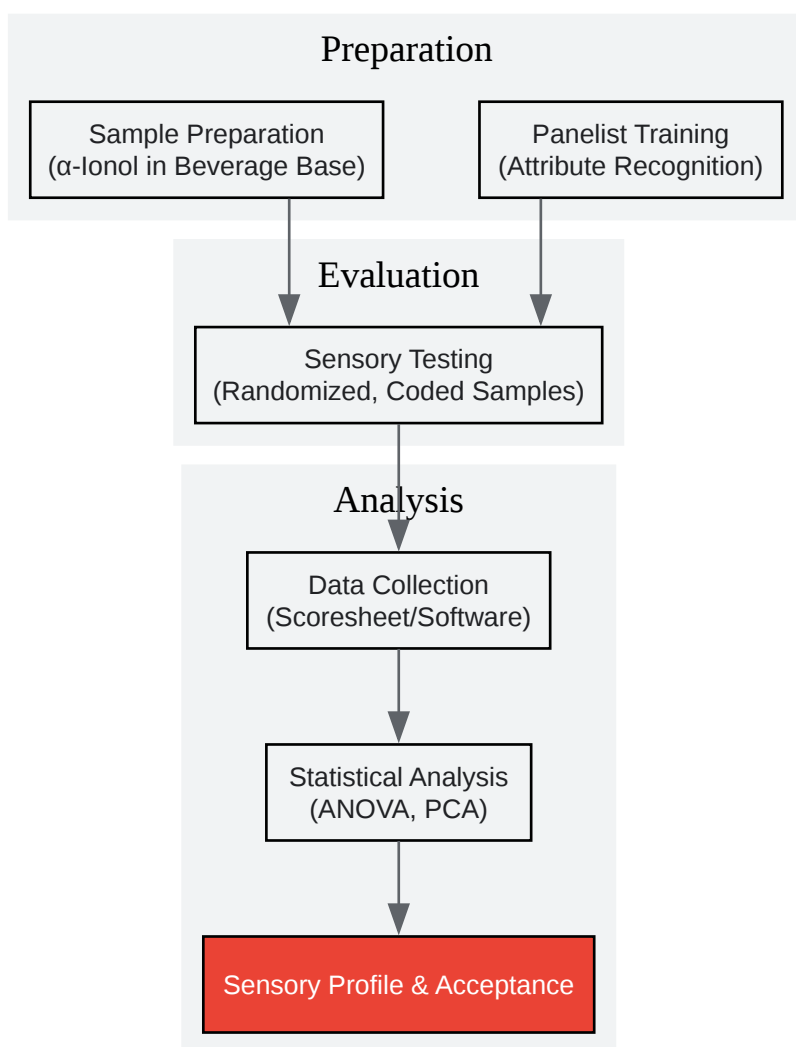
Synthesis of α -Ionol



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Caption: Synthetic pathway of α -Ionol from Citral.

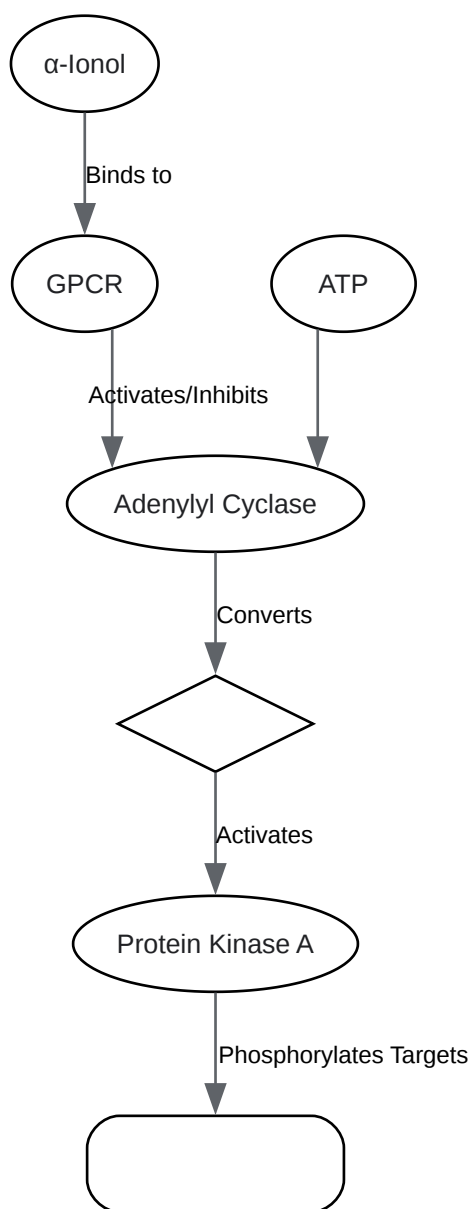
Experimental Workflow for Sensory Evaluation



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Caption: Workflow for sensory analysis of α -Ionol.

cAMP Signaling Pathway Modulation



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Caption: Postulated modulation of the cAMP signaling pathway by α-Ionol.

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